3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) 3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18510913
InChI: InChI=1S/C10H9N3O/c1-12-6-7-3-2-4-9-11-5-8(10(12)14)13(7)9/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol

3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI)

CAS No.:

Cat. No.: VC18510913

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) -

Specification

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name 6-methyl-2,6,12-triazatricyclo[6.3.1.04,12]dodeca-1,3,8,10-tetraen-5-one
Standard InChI InChI=1S/C10H9N3O/c1-12-6-7-3-2-4-9-11-5-8(10(12)14)13(7)9/h2-5H,6H2,1H3
Standard InChI Key SIRYDFAPDVVJDE-UHFFFAOYSA-N
Canonical SMILES CN1CC2=CC=CC3=NC=C(N23)C1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s molecular formula is C₁₀H₉N₃O, with a molecular weight of 187.201 g/mol . Its structure features a fused triazaacenaphthylene core with a methyl group at the 4-position and a ketone functionality at the 3-position (Figure 1). PubChem’s 2D and 3D conformational models confirm the planar arrangement of the heterocyclic system, which is critical for its potential biological interactions .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Registry Number312307-86-1
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.201 g/mol
AppearanceLiquid
Assay Purity≥99.0%
SupplierMin. OrderFormStorage Conditions
Chemlyte Solutions100 gLiquidCool, dry, ventilated environment
Zibo Hangyu Biotechnology10 gPowderAvoid light and moisture
Antimex Chemical Limited1 gLiquidSealed containers, room temperature

Data adapted from .

Future Research Directions

Mechanistic Studies

Further research should explore the compound’s interactions with bacterial type II topoisomerases, leveraging structural insights from gepotidacin . Computational modeling could predict binding affinities and guide derivative synthesis.

Synthetic Optimization

Developing scalable and cost-effective synthetic routes is critical for industrial applications. Lessons from antistaphylococcal triazole hybrids may inform strategies to enhance yield and purity.

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